1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine
Description
1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and a butyl group at position 1. Pyrrolopyridines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
1-butyl-5-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-3-5-14-6-4-9-7-11(12)13-8-10(9)14/h4,6-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNWYIVOEJKCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine-Pyrrole Precursors
A common approach involves cyclizing substituted pyridine derivatives with pyrrole-forming reagents. For example, 2-bromo-5-methylpyridine undergoes nitration with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide , which is subsequently treated with N,N-dimethylformamide dimethyl acetal to form an intermediate that cyclizes under acidic conditions. This method achieves the pyrrolo[3,2-c]pyridine core, which can be adapted for [2,3-c] isomers by modifying starting materials.
Hydrolysis of Ester Derivatives
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives are hydrolyzed using 2M sodium hydroxide in ethanol under reflux. This procedure, yielding 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with 71% efficiency, demonstrates the utility of basic conditions for deprotection and ring stabilization.
Regioselective Chlorination at the 5-Position
Introducing chlorine at the 5-position requires precise control to avoid polyhalogenation.
Electrophilic Chlorination
Direct chlorination using molecular chlorine (Cl₂) in chloroform at 0–25°C selectively functionalizes the pyridine ring. For instance, 1H-pyrrolo[2,3-c]pyridine treated with Cl₂ in CHCl₃ achieves 5-chloro substitution within 30 minutes, as confirmed by NMR. Alternatively, N-chlorosuccinimide (NCS) in dichloromethane with catalytic Lewis acids (e.g., FeCl₃) offers milder conditions, yielding 85% product.
Halogen Exchange Reactions
Bromine-to-chlorine exchange via Ullmann-type couplings employs CuI and 1,10-phenanthroline in DMF at 120°C. Starting from 5-bromo-1H-pyrrolo[2,3-c]pyridine, this method substitutes bromine with chlorine using KCl, achieving 78% conversion.
N-Butylation Strategies
Installing the butyl group at the pyrrole nitrogen demands careful selection of alkylating agents and bases.
Alkylation with 1-Bromobutane
Treatment of 5-chloro-1H-pyrrolo[2,3-c]pyridine with 1-bromobutane in the presence of potassium carbonate in DMF at 80°C for 12 hours affords this compound in 65% yield. Alternatively, sodium hydride in THF enhances reactivity, reducing reaction time to 6 hours with comparable efficiency.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables N-butylation with 1-butanol. This method achieves 72% yield while preserving the chlorine substituent.
Integrated Synthetic Pathways
Sequential Halogenation-Alkylation
A one-pot synthesis combines chlorination and butylation steps:
Suzuki Coupling for Functionalized Intermediates
Palladium-catalyzed cross-couplings introduce versatility:
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Intermediate Preparation : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-boronic acid is synthesized via Miyaura borylation.
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Coupling : Reaction with 1-butyl-4-iodobenzene under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O) yields advanced intermediates for further modification.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety for chlorination and alkylation steps. A microreactor system operating at 100°C with a residence time of 10 minutes achieves 90% conversion, compared to 68% in batch processes.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) isolates the product with >99% purity.
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Recrystallization : Ethanol/water mixtures (7:3) yield crystalline this compound, as confirmed by X-ray diffraction.
Mechanistic Insights and Challenges
Competing Alkylation Sites
The pyrrole nitrogen (N1) exhibits higher nucleophilicity than the pyridine nitrogen (N7), favoring N1-butylation. However, steric hindrance from the chloro substituent can reduce yields, necessitating excess alkylating agents.
Chlorine Migration Risks
Under strongly acidic conditions, chlorine may migrate to the 4-position. Buffered chlorination (pH 6–7) mitigates this issue, as demonstrated by HPLC monitoring.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, DMF, 80°C, 12h | 65 | 98 | High |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C, 24h | 72 | 99 | Moderate |
| Continuous Flow | Microreactor, 100°C, 10min | 90 | 99 | Very High |
| Suzuki Coupling | [Pd(dppf)Cl₂], dioxane/H₂O, 80°C | 55 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolo[2,3-c]pyridine derivatives with different substituents.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives is in the design of inhibitors targeting specific kinases involved in various diseases. For instance, compounds based on this scaffold have been developed as inhibitors of MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibitors derived from this compound have shown potent activity against MPS1, with IC50 values in the low micromolar range, indicating their potential use in cancer therapy where MPS1 is overexpressed .
Anticancer Activity
Research has demonstrated that pyrrolo[2,3-c]pyridine derivatives exhibit significant anticancer properties. For example, certain derivatives have been tested against various cancer cell lines, showing moderate to high cytotoxicity while maintaining selectivity towards cancer cells over normal cells . The mechanisms often involve the inhibition of critical pathways that promote tumor growth and survival.
Antiviral Properties
Some studies have reported antiviral activity associated with pyrrolo[2,3-c]pyridine derivatives. These compounds have been shown to inhibit viral replication processes, making them candidates for further development as antiviral agents . Their structural features allow for modifications that can enhance their efficacy and selectivity against specific viral targets.
Organic Semiconductors
The electronic properties of this compound make it an attractive candidate for applications in materials science, particularly in the field of organic electronics. Its ability to form stable films and its charge transport characteristics are beneficial for developing organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Protein Interactions
This compound is utilized to investigate interactions with various biological targets such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the biological activities and potential therapeutic effects of the compound .
Sedative and Anxiolytic Effects
Research has also explored the sedative and anxiolytic properties of pyrrolo[2,3-c]pyridine derivatives. These studies indicate potential applications in treating anxiety disorders and other conditions related to hyperactivity in the central nervous system .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- Pyrrolo[2,3-b]pyridine Derivatives : Compounds like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638) and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (A250029) differ in the fusion position of the pyrrole and pyridine rings ([2,3-b] vs. [2,3-c]), altering electronic distribution and steric accessibility .
- Pyrrolo[3,2-b]pyridine Derivatives : For example, 5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine exhibits a distinct substitution pattern, with a propoxy group and a tetrahydro-pyridinyl moiety, emphasizing the role of substituent polarity in solubility .
Substituent Effects
- Halogenation : The 5-chloro substituent in the target compound contrasts with 5-bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine (). Bromine’s larger atomic radius may enhance π-stacking interactions but reduce metabolic stability compared to chlorine .
- N-Alkylation : The butyl group in the target compound provides greater lipophilicity (logP ~3.2 predicted) than shorter alkyl chains (e.g., methyl in 1-methyl-1H-pyrrolo[2,3-b]pyridine), which could improve blood-brain barrier penetration .
Physicochemical Properties
*Predicted using ChemAxon.
Biological Activity
1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused to a pyridine ring, with a butyl group at the 1-position and a chlorine atom at the 5-position. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain kinases, particularly those involved in cell proliferation and survival pathways. The compound's mechanism involves binding to the active site of these enzymes, thereby modulating their activity and leading to downstream effects on cell signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably, it has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 0.50 | Moderate cytotoxicity |
| MCF7 (Breast Cancer) | 0.75 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.60 | Moderate cytotoxicity |
The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cell lines, indicating its potential as a targeted therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |
| Escherichia coli | 25 | Isoniazid (0.25) |
These findings indicate that the compound could serve as a lead for developing new antibacterial agents .
Study on Anticancer Effects
A significant study focused on the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to apoptosis in HCT116 cells through the activation of caspase pathways. Flow cytometry analyses confirmed an increase in sub-G1 phase cells post-treatment, suggesting effective induction of cell death .
Mechanistic Insights
Further mechanistic studies revealed that the compound inhibits MPS1 kinase activity with an IC50 value of 0.025 µM, demonstrating its potency as a selective inhibitor in cellular assays . The structural analysis showed that it stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent kinase activation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing alkyl groups (e.g., butyl) at the N1 position of pyrrolo[2,3-c]pyridine scaffolds?
- Methodological Answer : N-Alkylation of 1H-pyrrolo[2,3-c]pyridine derivatives is achieved using a base (e.g., KOH), a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻), and an alkyl halide (e.g., butyl bromide) in polar aprotic solvents. This method yields >99% for analogs like 1-butyl-5-bromo-pyrrolo[2,3-b]pyridine under mild conditions . Key parameters include stoichiometric control of the alkylating agent and reaction temperature (0°C to room temperature).
Q. How can researchers confirm the structural integrity of 1-Butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 8.3–8.4 ppm for pyrrolo-pyridine systems) .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass 226.0743 for C₁₁H₁₃ClN₂).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for brominated analogs .
Q. What purification strategies are effective for halogenated pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Flash Column Chromatography : Use gradients of heptane/ethyl acetate (8:2 ratio) to separate byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystalline products .
Advanced Research Questions
Q. How do substituent positions (C5 chloro, N1 butyl) influence the biological activity of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Chlorine at C5 enhances electron-withdrawing effects, stabilizing interactions with target proteins (e.g., proton pumps). The butyl group at N1 increases lipophilicity, improving membrane permeability .
- In Vitro Assays : Test inhibitory effects on proton pumps using gastric cell models, comparing IC₅₀ values of analogs (e.g., 1-butyl vs. 1-benzyl derivatives) .
Q. What strategies resolve low yields in cross-coupling reactions (e.g., Sonogashira) with 5-chloro-pyrrolo[2,3-c]pyridine?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ with CuI co-catalysis to enhance ethynyl coupling efficiency .
- Solvent/Base Selection : Dioxane/water mixtures with K₂CO₃ minimize side reactions .
- Temperature Control : Reactions at 105°C improve conversion rates without decomposition .
Q. How can researchers address contradictory spectral data (e.g., NMR splitting patterns) in pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Confirm through-space correlations and assign ambiguous protons .
Contradiction Analysis
Q. Why do alternative synthetic routes (e.g., reductive cyclization) produce variable yields for 5-chloro-pyrrolo[2,3-c]pyridine?
- Methodological Answer :
- Reductive Conditions : Iron/AcOH systems may over-reduce sensitive substituents (e.g., nitro groups), necessitating strict stoichiometric control .
- Byproduct Formation : Monitor reactions via TLC and optimize workup (e.g., NaHCO₃ washes) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
